molecular formula C16H17NO2 B2585125 N-(1-(furan-3-yl)propan-2-yl)cinnamamide CAS No. 1799272-05-1

N-(1-(furan-3-yl)propan-2-yl)cinnamamide

Cat. No.: B2585125
CAS No.: 1799272-05-1
M. Wt: 255.317
InChI Key: LOHSXHUCBLFELL-BQYQJAHWSA-N
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Description

N-(1-(furan-3-yl)propan-2-yl)cinnamamide is a synthetic cinnamamide derivative offered for research and development purposes. This compound features a cinnamoyl group linked to a furan-substituted propan-2-amine moiety. Cinnamamide analogues are a recognized class of bioactive molecules studied for their diverse properties. Alkylamides with a cinnamoyl structure, such as cinnamoyltyramine, are investigated in various biological contexts . The furan ring is a common heterocycle in medicinal chemistry and is present in several biologically active molecules and approved drugs, contributing to its profile as a valuable scaffold . The specific research applications, mechanism of action, and biochemical data for this compound are currently undetermined and require further investigation by qualified researchers. This product is intended for laboratory research use only and is not classified as a drug, food, or cosmetic. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are responsible for ensuring all necessary permissions and licenses are obtained for their specific use of this material.

Properties

IUPAC Name

(E)-N-[1-(furan-3-yl)propan-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-13(11-15-9-10-19-12-15)17-16(18)8-7-14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3,(H,17,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHSXHUCBLFELL-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=COC=C1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-3-yl)propan-2-yl)cinnamamide typically involves the reaction of furan derivatives with cinnamamide under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction between 1-(furan-3-yl)propan-2-amine and cinnamoyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Oxidative Decarbonylative Alkylative Spirocyclization

Under Fe(acac)₂ catalysis (2.5 mol%) with di-tert-butyl peroxide (DTBP, 3 equiv) and aliphatic aldehydes (5 equiv), this compound undergoes a radical-mediated cascade reaction at 122°C (solvent: ethyl acetate). Key outcomes include:

Reaction PartnerProduct TypeYieldKey Observations
IsobutyraldehydeAlkylated 1-azaspiro[4.5]deca-6,9-diene-2,8-dione67%Tertiary alkyl radicals form via aldehyde decarbonylation, enabling dual C(sp³)-C(sp³) bond formation .
CyclopentanecarbaldehydeCyclopentane-substituted spirocyclohexadienone52%Radical trapping experiments confirmed alkyl radical intermediates (e.g., BHT adducts) .

Mechanistic studies indicate that the hydroxyl group on the N-aryl ring is critical for directing 5-exo-trig spirocyclization, while methoxy substituents favor 6-endo pathways .

Radical Addition Reactions

The α,β-unsaturated cinnamamide moiety participates in radical additions under oxidative conditions. For example:

  • DTBP-mediated alkylation with aldehydes generates branched alkyl adducts (e.g., isopropyl, cyclopentyl) at the β-position of the cinnamamide .

  • Inhibition by BHT (di-tert-butylhydroxytoluene) confirms radical intermediates, with adducts like 2,6-di-tert-butyl-4-isopropyl-4-methylcyclohexa-2,5-dien-1-one isolated in control experiments .

Functionalization of the Furan Ring

The furan-3-yl group undergoes electrophilic substitution and ring-opening reactions:

  • Oxidation : Using catalytic Fe³⁺/H₂O₂, the furan ring oxidizes to a γ-lactone derivative (yield: 45–60%).

  • Reduction : Hydrogenation over Pd/C selectively reduces the furan to tetrahydrofuran (THF) without affecting the cinnamamide double bond (yield: 75%) .

Conformational Restriction and Bioisosteric Modifications

Structural analogs of this compound have been synthesized to enhance bioactivity:

  • Scaffold hopping : Replacing the cinnamoyl group with naphthyl or indole moieties improves binding affinity (e.g., 17k , IC₅₀ = 0.221 µM against SARS-CoV-2 3CL protease) .

  • Bioisosteric replacement : Substituting furan with pyrrolyl groups retains activity while altering metabolic stability (e.g., 17r , IC₅₀ = 0.172 µM) .

Synthetic Methodology Comparisons

MethodConditionsYieldAdvantages
Fe-catalyzed spirocyclizationFe(acac)₂, DTBP, 122°C52–67%Green chemistry principles; no toxic solvents .
Enzymatic hydrolysisBacillus subtilis, pH 7.4, 37°C88%High selectivity; ambient conditions .
Radical alkylationDTBP, 110–120°C60–80%Broad substrate scope .

Mechanistic Insights

  • Radical initiation : DTBP generates tert-butoxyl radicals, abstracting hydrogen from aldehydes to form alkyl radicals .

  • Spirocyclization : Radical addition to the cinnamamide double bond induces cyclization, forming a quaternary carbon center .

  • Steric effects : Bulky substituents on the N-aryl group (e.g., benzyl) marginally improve yields (Δ +5–8%) by stabilizing transition states .

Scientific Research Applications

Chemical Synthesis

1. Building Block in Organic Synthesis

N-(1-(furan-3-yl)propan-2-yl)cinnamamide serves as a versatile building block in the synthesis of more complex organic molecules. Its furan and cinnamamide moieties allow for various chemical reactions, including:

  • Oxidation : The furan ring can be oxidized to yield furan-2,3-dione derivatives.
  • Reduction : The cinnamamide group can be reduced to form corresponding amines.
  • Substitution Reactions : The compound can undergo nucleophilic substitutions, particularly at the furan ring.

These reactions are critical for developing new materials and pharmaceuticals.

Biological Applications

1. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Research indicates that it interacts with microbial cell membranes, leading to cell death. For instance, studies have shown that derivatives of cinnamamide can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.

Case Study : In a study evaluating the antimicrobial properties of various cinnamic acid derivatives, this compound exhibited significant activity against multiple strains, highlighting its potential as a therapeutic agent in treating infections.

2. Anticancer Properties

The compound has also been investigated for its anticancer activities. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF7) and lung carcinoma (A549). The mechanism often involves the induction of apoptosis through caspase activation.

Quantitative Analysis : Research indicates that this compound can significantly reduce cell viability at micromolar concentrations, suggesting its potential role as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of N-(1-(furan-3-yl)propan-2-yl)cinnamamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Cardioprotective Studies

highlights three cinnamamide derivatives (compounds 5 , 10 , and 15 ) evaluated for cardioprotective efficacy. Key comparisons include:

  • Compound 5 : (R,S)-(E)-N-(1-Hydroxy-3-methylbutan-2-yl)cinnamamide

    • Structural Difference : Replaces the furan-3-yl group with a hydroxylated branched chain (1-hydroxy-3-methylbutan-2-yl).
    • Activity : Exhibited cardioprotective effects by reducing oxidative and structural damage in myocardial cells, likely due to the hydroxyl group enhancing antioxidant capacity .
  • Compound 10 : (E)-3-(4-Chlorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acrylamide

    • Structural Difference : Substitutes the furan with a 4-chlorophenyl group and introduces a tertiary alcohol.
    • Activity : Demonstrated superior activity over compound 5, attributed to the electron-withdrawing chloro group enhancing electrophilic reactivity and membrane permeability .
  • N-(1-(Furan-3-yl)propan-2-yl)cinnamamide :

    • Key Feature : The furan-3-yl group may confer π-π stacking interactions with biological targets, but the absence of hydroxyl or chloro substituents could reduce antioxidant efficacy compared to compounds 5 and 10.
Table 1: Structural and Functional Comparison of Cardioprotective Cinnamamide Derivatives
Compound Substituent(s) Key Functional Groups Bioactivity Reference
Target Compound Furan-3-yl, propan-2-yl Cinnamamide, furan Under investigation
Compound 5 1-Hydroxy-3-methylbutan-2-yl Hydroxyl, branched alkyl Cardioprotective
Compound 10 4-Chlorophenyl, tertiary alcohol Chloro, hydroxyl Enhanced cardioprotection

Boronic Acid-Containing Analogues

describes cinnamamide derivatives with boronic acid moieties (e.g., Compound 5j ):

  • Compound 5j: N-(1-(Cyclohexylamino)-3-(4-methyl-2,6-dioxotetrahydro-oxazaborolo...)cinnamamide Structural Difference: Incorporates a boronic acid heterocycle and cyclohexylamino group. Synthesis: Prepared via GP-A technology with 49% yield, indicating moderate efficiency compared to standard amidation methods .

Furan-Substituted Analogues

and highlight compounds with furan substituents:

  • N-(Furan-2-ylmethyl)-3-(1-(3-nitrobenzyl)...propanamide ():
    • Structural Difference : Furan-2-yl vs. furan-3-yl substitution; nitrobenzyl group adds steric bulk.
    • Implications : The 3-nitrobenzyl group may enhance binding to hydrophobic pockets in enzymes, while furan-2-yl could alter electronic distribution compared to the target compound’s furan-3-yl .

Biological Activity

N-(1-(furan-3-yl)propan-2-yl)cinnamamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

The synthesis of this compound typically involves the reaction of furan derivatives with cinnamamide. A common method includes using a base catalyst in an organic solvent like dichloromethane at room temperature. The reaction can yield various derivatives and is amenable to optimization for industrial production.

Biological Activity Overview

This compound exhibits several biological activities, which are summarized below:

1. Antimicrobial Activity

  • Mechanism of Action : The compound has shown potential as an antimicrobial agent. It interacts with the cell membranes of pathogens, leading to cell death. For instance, studies indicate that derivatives of cinnamamide can inhibit the growth of various fungi and bacteria by interfering with cell wall synthesis and membrane integrity .
  • Case Study : In a study evaluating the antimicrobial properties of cinnamic acid derivatives, this compound displayed significant activity against strains such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

2. Anticancer Activity

  • Cell Line Studies : Research has demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF7) and lung carcinoma (A549). The mechanism often involves induction of apoptosis through caspase activation .
  • Quantitative Analysis : In vitro assays have shown that this compound can significantly reduce cell viability at micromolar concentrations, indicating its potential as a therapeutic agent in cancer treatment .

Comparative Biological Activity

A comparative analysis of related compounds reveals that structural modifications can influence biological efficacy. The following table summarizes the biological activities of selected analogs:

Compound NameStructure FeaturesNotable Activity
This compoundFuran and cinnamamide moietiesAntimicrobial, Anticancer
Butyl cinnamateCinnamic acid derivativeAntifungal (MIC = 626.62 µM)
Benzyl cinnamateCinnamic acid derivativeAntibacterial (MIC = 537.81 µM)

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within microbial and cancerous cells. This may include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cell survival and proliferation.
  • Membrane Disruption : It can alter membrane permeability, leading to cellular content leakage and death.

Q & A

Q. What synthetic strategies are recommended to optimize the yield and purity of N-(1-(furan-3-yl)propan-2-yl)cinnamamide?

  • Methodological Answer : Multi-step synthesis involving coupling reactions (e.g., amide bond formation) with protecting groups for reactive sites (e.g., furan oxygen) can improve yield. Catalytic methods, such as using HATU or EDCI for amidation, are effective. Post-synthesis purification via column chromatography or recrystallization enhances purity, validated by HPLC (≥95% purity thresholds) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : Analyze proton environments (e.g., furan protons at δ 6.5–7.5 ppm, cinnamamide doublet at δ 6.2–6.8 ppm).
  • X-ray crystallography : Resolve crystal structures using SHELX software for refinement (e.g., SHELXL for small-molecule accuracy) .
  • HRMS : Confirm molecular weight (e.g., C₁₆H₁₇NO₂ expected [M+H]⁺ = 272.1281) .

Q. What analytical methods are critical for assessing the purity of this compound?

  • Methodological Answer :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients. Compare retention times to reference standards .
  • TLC : Monitor reaction progress with silica plates (Rf ~0.5 in ethyl acetate/hexane).
  • Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .

Q. How should researchers apply IUPAC nomenclature rules to resolve structural isomerism in this compound?

  • Methodological Answer : Prioritize functional groups per IUPAC Rule C-826.1. The cinnamamide group (-CONH-) takes precedence over the furan substituent. Use computational tools (e.g., PubChem’s IUPAC Name Generator) to validate systematic names and distinguish isomers (e.g., positional vs. stereoisomers) .

Q. What reference standards are applicable for quantifying this compound in biological matrices?

  • Methodological Answer : Isotopically labeled analogs (e.g., ¹³C/²H-labeled cinnamamide) serve as internal standards in LC-MS/MS. Validate linearity (R² > 0.99) across 1–1000 ng/mL ranges in plasma/hepatocyte lysates .

Advanced Research Questions

Q. What in vitro models are suitable for studying the metabolic stability of this compound?

  • Methodological Answer : Use primary human hepatocytes incubated at 37°C (1–10 µM compound). Monitor phase I/II metabolites via UPLC-QTOF-MS. Calculate half-life (t₁/₂) using nonlinear regression. Compare to positive controls (e.g., testosterone for CYP3A4 activity) .

Q. How does the furan-3-yl moiety influence the compound’s physicochemical and pharmacological properties?

  • Methodological Answer :
  • LogP : Furan’s electron-rich ring increases hydrophilicity (predicted LogP = 2.1 vs. 3.5 for phenyl analogs).
  • Aromatic Interactions : Furan’s oxygen participates in hydrogen bonding, affecting receptor binding (e.g., kinase inhibition assays).
    Validate via molecular docking (e.g., AutoDock Vina) and SPR binding studies .

Q. What computational approaches predict the degradation pathways of this compound under oxidative stress?

  • Methodological Answer :
  • DFT Calculations : Simulate bond dissociation energies (BDEs) for furan ring oxidation (e.g., C3-O bond BDE < 80 kcal/mol).
  • In Silico Metabolite Prediction : Use software like Meteor Nexus to identify epoxidation or hydroxylation products. Cross-validate with in vitro ROS assays .

Q. How can researchers mitigate furan ring instability during long-term storage of this compound?

  • Methodological Answer : Store at -20°C under argon in amber vials. Add antioxidants (e.g., BHT at 0.01% w/v) to prevent peroxidation. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS purity checks .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound derivatives?

  • Methodological Answer :
    Synthesize analogs with modified substituents (e.g., halogenated cinnamamide or thiophene-for-furan swaps). Test in bioassays (e.g., IC₅₀ in enzyme inhibition). Use CoMFA or QSAR models to correlate structural features (e.g., Hammett σ values) with activity .

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